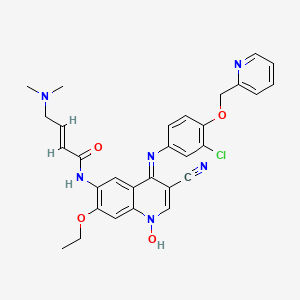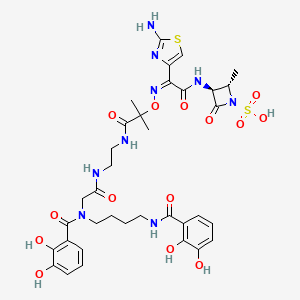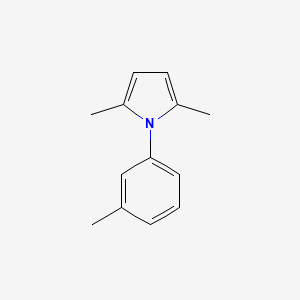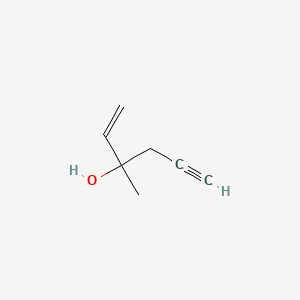![molecular formula C11H21NSn B14755314 1H-Pyrrole, 1-[(triethylstannyl)methyl]- CAS No. 941-34-4](/img/structure/B14755314.png)
1H-Pyrrole, 1-[(triethylstannyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-[(triethylstannyl)methyl]-: is a chemical compound that belongs to the class of organotin compounds It features a pyrrole ring substituted with a triethylstannylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 1-[(triethylstannyl)methyl]- typically involves the reaction of pyrrole with triethylstannylmethyl chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Pyrrole+(Et3Sn)CH2Cl→1H-Pyrrole, 1-[(triethylstannyl)methyl]-
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of organotin reagents and maintaining an inert atmosphere.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole, 1-[(triethylstannyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can lead to the formation of stannylated pyrrole derivatives.
Substitution: The triethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1H-Pyrrole, 1-[(triethylstannyl)methyl]- is used as a precursor in the synthesis of more complex organotin compounds. It is also employed in the study of organometallic chemistry and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the interactions of organotin compounds with biological systems. It may also serve as a model compound for investigating the toxicity and environmental impact of organotin compounds.
Industry: In industrial applications, this compound can be used as a catalyst or as an intermediate in the synthesis of other organotin compounds. Its unique properties make it valuable in specialized chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-[(triethylstannyl)methyl]- involves its interaction with various molecular targets. The triethylstannyl group can coordinate with metal centers, influencing the reactivity and stability of the compound. The pyrrole ring can participate in π-π interactions and hydrogen bonding, further affecting its chemical behavior.
Vergleich Mit ähnlichen Verbindungen
- 1H-Pyrrole, 1-methyl-
- 1H-Pyrrole, 1-ethyl-
- 1H-Pyrrole, 1-phenyl-
Comparison: 1H-Pyrrole, 1-[(triethylstannyl)methyl]- is unique due to the presence of the triethylstannyl group, which imparts distinct chemical properties compared to other substituted pyrroles. This group enhances the compound’s reactivity and allows for the formation of organometallic complexes, making it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
941-34-4 |
|---|---|
Molekularformel |
C11H21NSn |
Molekulargewicht |
286.00 g/mol |
IUPAC-Name |
triethyl(pyrrol-1-ylmethyl)stannane |
InChI |
InChI=1S/C5H6N.3C2H5.Sn/c1-6-4-2-3-5-6;3*1-2;/h2-5H,1H2;3*1H2,2H3; |
InChI-Schlüssel |
SYTXBQVGQVPAAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Sn](CC)(CC)CN1C=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


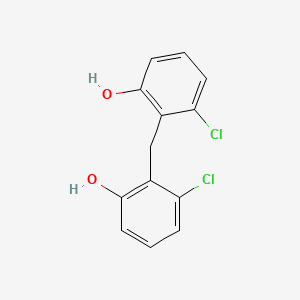
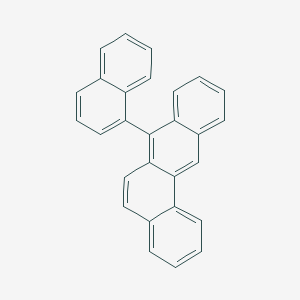
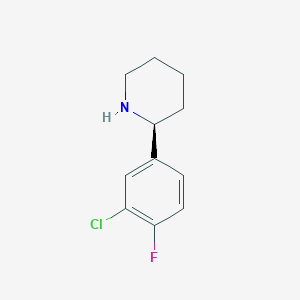
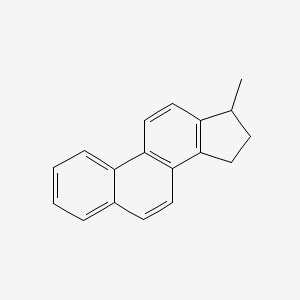
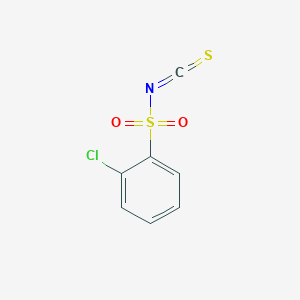
![ethyl (2Z)-2-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4,5-dimethylpyrrole-3-carboxylate](/img/structure/B14755259.png)

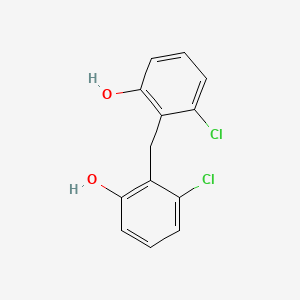
![[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)](/img/structure/B14755287.png)
![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)
